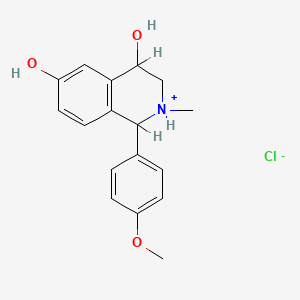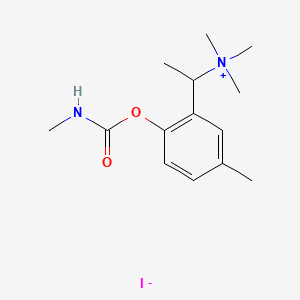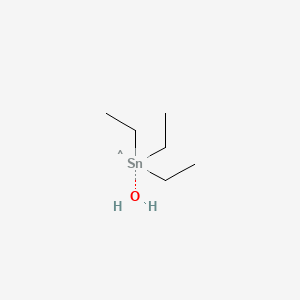
Triethyltin hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyltin hydroxide is an organotin compound with the chemical formula C6H16OSn . It is a colorless to yellow liquid with a special smell and a relative density of 1.72 g/cm³ . This compound is part of the broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Triethyltin hydroxide can be synthesized through several methods. One common method involves treating triethyltin chloride with a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction typically proceeds as follows:
(C2H5)3SnCl+KOH→(C2H5)3SnOH+KCl
This method involves the use of hydrochloric acid (HCl) followed by potassium hydroxide (KOH) to remove diethyltin oxide impurities .
Analyse Des Réactions Chimiques
Triethyltin hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triethyltin oxide.
Reduction: It can be reduced to form triethyltin hydride.
Substitution: It can undergo substitution reactions with halogens to form triethyltin halides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Triethyltin hydroxide has several applications in scientific research:
Chemistry: It is used in the synthesis of various organotin compounds and as a reagent in organic synthesis.
Biology: It is used to study the effects of organotin compounds on biological systems, particularly their neurotoxic effects.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals.
Industry: It is used in the production of certain types of polymers and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of triethyltin hydroxide involves its interaction with cellular components, particularly in the nervous system. It is known to inhibit the uptake of gamma-aminobutyric acid (GABA) into synaptosomes, which can lead to neurotoxic effects . The molecular targets and pathways involved include the inhibition of GABA transporters and disruption of cellular ion homeostasis.
Comparaison Avec Des Composés Similaires
Triethyltin hydroxide can be compared with other organotin compounds such as:
Trimethyltin hydroxide: Similar in structure but with methyl groups instead of ethyl groups.
Triphenyltin hydroxide: Contains phenyl groups instead of ethyl groups and is used as a fungicide.
Tributyltin hydroxide: Contains butyl groups and is used as an antifouling agent.
This compound is unique due to its specific applications in neurotoxicity studies and its distinct chemical properties .
Propriétés
Numéro CAS |
994-32-1 |
|---|---|
Formule moléculaire |
C6H17OSn |
Poids moléculaire |
223.91 g/mol |
InChI |
InChI=1S/3C2H5.H2O.Sn/c3*1-2;;/h3*1H2,2H3;1H2; |
Clé InChI |
OLBXOAKEHMWSOV-UHFFFAOYSA-N |
SMILES canonique |
CC[Sn](CC)CC.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



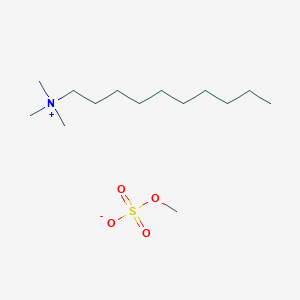
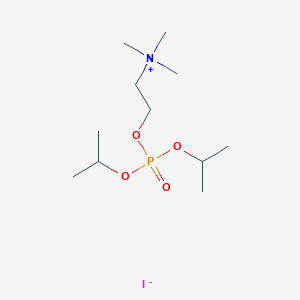


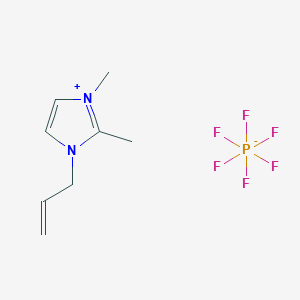
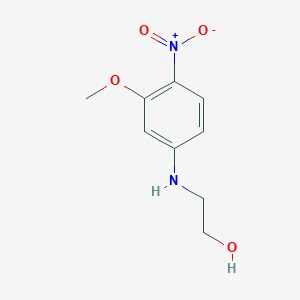
![Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]-](/img/structure/B13786952.png)


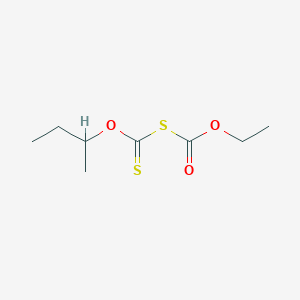
![2,2'-[(3-Aminophenyl)imino]bisethyl diacetate](/img/structure/B13786998.png)
